molecular formula C10H4BrF2NO2 B11843217 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid

4-Bromo-5,8-difluoroquinoline-3-carboxylic acid

Cat. No.: B11843217
M. Wt: 288.04 g/mol
InChI Key: XLWSQODJEFKLPT-UHFFFAOYSA-N
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Description

4-Bromo-5,8-difluoroquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C10H4BrF2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:

    Bromination: Starting with quinoline-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.

Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-7-fluoroquinoline
  • 4-Bromo-3-chloro-6-fluoroquinoline

Comparison: Compared to similar compounds, 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid has unique properties due to the specific positioning of bromine and fluorine atoms. This positioning enhances its reactivity and potential biological activity, making it a valuable compound in various scientific research and industrial applications .

Properties

Molecular Formula

C10H4BrF2NO2

Molecular Weight

288.04 g/mol

IUPAC Name

4-bromo-5,8-difluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO2/c11-8-4(10(15)16)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H,(H,15,16)

InChI Key

XLWSQODJEFKLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)O)Br)F

Origin of Product

United States

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